

Synthesis of 2-Chloropropiophenone: An Essential Intermediate for Drug Development

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Compound of Interest

Compound Name: 2-Chloropropiophenone

Cat. No.: B1346139

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloropropiophenone is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a chlorinated alpha-carbon adjacent to a carbonyl group, makes it a versatile building block for creating more complex molecules. This document provides a detailed experimental protocol for the synthesis of **2-Chloropropiophenone** via the Friedel-Crafts acylation of benzene with 2-chloropropionyl chloride. The protocol is designed to be clear, concise, and reproducible for researchers in a laboratory setting.

Experimental Protocols

The synthesis of **2-Chloropropiophenone** is most directly achieved through the Friedel-Crafts acylation of benzene using 2-chloropropionyl chloride as the acylating agent and a Lewis acid catalyst, typically aluminum chloride (AlCl_3).^{[1][2][3]} This electrophilic aromatic substitution reaction involves the formation of an acylium ion, which then attacks the benzene ring.^{[4][5]}

Materials and Reagents:

Reagent/Material	Formula	Molar Mass (g/mol)	Quantity	Purity
Benzene	C ₆ H ₆	78.11	100 mL	Anhydrous
2-Chloropropionyl chloride	C ₃ H ₄ Cl ₂ O	126.97	25.4 g (0.2 mol)	98%
Aluminum chloride (Anhydrous)	AlCl ₃	133.34	30.0 g (0.225 mol)	99.99%
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	200 mL	Anhydrous
Hydrochloric acid (HCl)	HCl	36.46	100 mL	5 M solution
Sodium bicarbonate (NaHCO ₃)	NaHCO ₃	84.01	As needed	Saturated solution
Anhydrous sodium sulfate (Na ₂ SO ₄)	Na ₂ SO ₄	142.04	As needed	Granular
Ice	H ₂ O	18.02	As needed	

Equipment:

- 500 mL three-necked round-bottom flask
- Reflux condenser with a calcium chloride drying tube
- Dropping funnel
- Magnetic stirrer with a stir bar
- Heating mantle

- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
- **Reagent Addition:** In the reaction flask, suspend anhydrous aluminum chloride (30.0 g, 0.225 mol) in 100 mL of anhydrous dichloromethane. Cool the suspension to 0°C using an ice bath.
- **Acylation Agent Addition:** Dissolve 2-chloropropionyl chloride (25.4 g, 0.2 mol) in 50 mL of anhydrous dichloromethane and place it in the dropping funnel. Add this solution dropwise to the stirred AlCl_3 suspension over a period of 30 minutes, maintaining the temperature at 0°C.
- **Benzene Addition:** After the addition of the acyl chloride, add benzene (100 mL) dropwise to the reaction mixture over 30 minutes, again keeping the temperature at 0°C.
- **Reaction:** Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** After the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice (approx. 200 g) and 100 mL of 5 M hydrochloric acid. This will quench the reaction and dissolve the aluminum chloride complex.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

- **Washing:** Combine the organic layers and wash them sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 100 mL of brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent (dichloromethane) using a rotary evaporator.
- **Purification:** The crude product is then purified by vacuum distillation to yield pure **2-Chloropropiophenone**.

Safety Precautions:

- Benzene is a known carcinogen and should be handled in a well-ventilated fume hood.
- Aluminum chloride is corrosive and reacts violently with water. Handle with care and in a moisture-free environment.
- 2-Chloropropionyl chloride is corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
- The reaction generates hydrogen chloride gas, which is corrosive and toxic. The reaction should be performed in a fume hood.

Data Presentation

Theoretical and Expected Yield:

Reactant	Molar Mass (g/mol)	Moles	Limiting Reagent	Theoretical Yield of 2-Chloropropiophenone (g)
2-Chloropropionyl chloride	126.97	0.2	Yes	33.72
Benzene	78.11	-	No (used in excess)	-

Characterization Data (Literature Values):

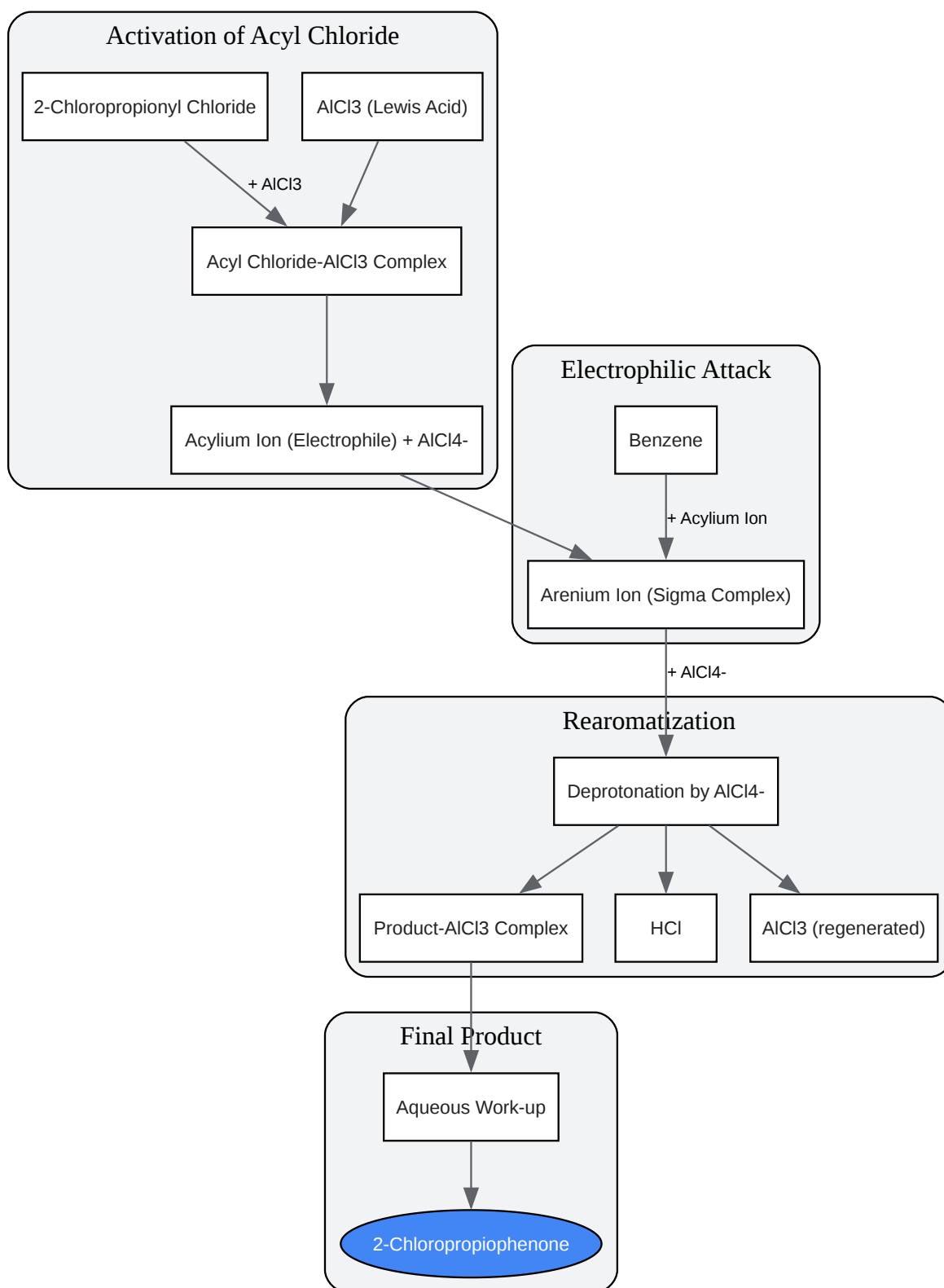
Property	Value
Molecular Formula	C ₉ H ₉ ClO
Molecular Weight	168.62 g/mol [6]
Appearance	Colorless to pale yellow liquid
Boiling Point	110-112 °C at 10 mmHg
Density	1.16 g/cm ³

Visualizations

Experimental Workflow:

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **2-Chloropropiophenone**.

Friedel-Crafts Acylation Mechanism:



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Caption: Mechanism of Friedel-Crafts acylation for **2-Chloropropiophenone** synthesis.

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